molecular formula C6H3Cl4N B3057794 3-Chloro-5-(trichloromethyl)pyridine CAS No. 85148-27-2

3-Chloro-5-(trichloromethyl)pyridine

Cat. No.: B3057794
CAS No.: 85148-27-2
M. Wt: 230.9 g/mol
InChI Key: YBZWGFJIXKCVPO-UHFFFAOYSA-N
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Description

3-Chloro-5-(trichloromethyl)pyridine is a polychlorinated pyridine derivative characterized by a chlorine atom at the 3-position and a trichloromethyl (-CCl₃) group at the 5-position of the pyridine ring. This compound serves as a critical intermediate in agrochemical synthesis, particularly for herbicides and fungicides. Its synthesis typically involves multi-step chlorination processes. For example, 2-chloro-5-(trichloromethyl)pyridine (a positional isomer) can be further chlorinated at elevated temperatures (150–175°C) using chlorine gas and catalysts like WCl₆ to introduce additional substituents . The compound’s reactivity and stability are influenced by the electron-withdrawing trichloromethyl group, which enhances electrophilic substitution at specific ring positions .

Properties

IUPAC Name

3-chloro-5-(trichloromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZWGFJIXKCVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591874
Record name 3-Chloro-5-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85148-27-2
Record name 3-Chloro-5-(trichloromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85148-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-(trichloromethyl)pyridine can be synthesized through the reaction of 2,3-dichloropyridine with chloromethane. This reaction typically occurs at high temperatures in the presence of a base catalyst . Another method involves the direct chlorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .

Industrial Production Methods

Industrial production of 3-Chloro-5-(trichloromethyl)pyridine often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, hydrogen peroxide, and various chlorinating agents. The reactions often require specific conditions such as elevated temperatures and the presence of catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can yield a variety of functionalized pyridine derivatives.

Scientific Research Applications

Applications in Agrochemicals

One of the primary applications of 3-Chloro-5-(trichloromethyl)pyridine is in the development of herbicides and pesticides . It serves as an intermediate in the synthesis of various agrochemical compounds, particularly those exhibiting herbicidal activity. For instance, it is utilized in the production of trifluoromethylpyridine derivatives, which are significant for their herbicidal properties .

Case Study: Herbicide Development

A notable example includes the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine, which acts as a precursor for more complex agrochemicals. This compound has been shown to enhance herbicidal efficacy against a range of weeds, demonstrating the importance of trichloromethyl pyridines in agricultural applications .

Pharmaceutical Applications

In the pharmaceutical industry, 3-Chloro-5-(trichloromethyl)pyridine is explored for its potential as an active pharmaceutical ingredient (API) . Its derivatives have been investigated for their biological activities, including antimicrobial and antifungal properties.

Case Study: Antimicrobial Activity

Research indicates that certain derivatives of 3-Chloro-5-(trichloromethyl)pyridine exhibit significant antimicrobial activity against various pathogens. These findings suggest that this compound could be developed into novel therapeutic agents .

Organic Synthesis

The compound is also valuable in organic synthesis as a reagent or building block for more complex chemical structures. Its unique chlorinated structure allows for various substitution reactions that can lead to the formation of diverse chemical entities.

Data Table: Reaction Conditions and Yields

Reaction TypeConditionsYield (%)Reference
Synthesis to Trifluoromethyl170-180°C with HF92%
Conversion to HerbicidesAutoclave with PCl₅73%
Antimicrobial SynthesisVaries (dependent on derivative)Varies

Environmental Considerations

While 3-Chloro-5-(trichloromethyl)pyridine shows promise in various applications, environmental impact assessments are crucial. The persistence of chlorinated compounds in ecosystems raises concerns regarding their degradation products and potential toxicity. Studies focusing on the environmental fate of these compounds are essential for regulatory compliance and safe usage .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trichloromethyl)pyridine involves its interaction with specific molecular targets. In the context of its use as an insecticide, it may act on the nervous system of insects, disrupting normal neural function and leading to their death. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Reactivity

2-Chloro-5-(trichloromethyl)pyridine
  • Structure : Chlorine at the 2-position, -CCl₃ at the 5-position.
  • Synthesis : Produced via oxidation of 3-methylpyridine with hydrogen peroxide, followed by benzoyl chloride-mediated chlorination .
  • Reactivity : Exhibits lower conversion rates in further chlorination reactions (e.g., only 0.5% conversion to 2,3-dichloro-5-(trichloromethyl)pyridine under standard conditions) compared to its 3-chloro analog .
  • Applications : Precursor for fluorinated derivatives like 2-chloro-5-(trifluoromethyl)pyridine, used in modern pesticides .
3-Chloro-5-(trifluoromethyl)pyridine Derivatives
  • Structure : Chlorine at the 3-position, -CF₃ (trifluoromethyl) at the 5-position.
  • Synthesis : Prepared via halogen-exchange fluoridation of trichloromethyl precursors using potassium fluoride and phase-transfer catalysts .
  • Key Properties : The -CF₃ group imparts higher metabolic stability and lipophilicity, making these derivatives preferred in pharmaceuticals (e.g., fluopyram intermediates) .
2,3-Dichloro-5-(trichloromethyl)pyridine
  • Structure : Chlorines at 2- and 3-positions, -CCl₃ at 5-position.
  • Synthesis : Produced by chlorinating 2-chloro-5-(trichloromethyl)pyridine at 150°C under pressure .
  • Applications : Intermediate for 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTFP), a key ingredient in fluorinated agrochemicals .

Substituent Effects on Physicochemical Properties

Compound Substituents Boiling Point/Stability Key Reactivity
3-Chloro-5-(trichloromethyl)pyridine -Cl (3), -CCl₃ (5) High thermal stability Electrophilic chlorination at 2- and 6-positions under catalytic conditions
2-Chloro-5-(trichloromethyl)pyridine -Cl (2), -CCl₃ (5) Moderate stability Low reactivity in further chlorination; prone to fluoridation
3-Chloro-5-(trifluoromethyl)pyridine -Cl (3), -CF₃ (5) Enhanced metabolic stability Resistant to hydrolysis; used in ketone synthesis for drug candidates

Industrial and Environmental Impact

  • Synthetic Efficiency : 3-Chloro-5-(trichloromethyl)pyridine shows superior conversion rates (87% yield) in chlorination reactions compared to 2-chloro analogs .
  • Environmental Persistence : Metabolites like fluopyram-picoline (derived from trichloromethylpyridines) degrade rapidly in soil and water, minimizing ecological risks .
  • By-Product Management : Production of 2,3,6-trichloro-5-(trichloromethyl)pyridine generates polychlorodipyridoimidazolium by-products, necessitating optimized purification protocols .

Agrochemical Development

  • Herbicides : 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTFP), synthesized from 2,3-dichloro-5-(trichloromethyl)pyridine, is a cornerstone in fluorinated herbicide production .
  • Fungicides : 3-Chloro-5-(trifluoromethyl)pyridine derivatives exhibit potent antifungal activity due to the -CF₃ group’s electron-deficient nature .

Pharmaceutical Relevance

  • Drug Intermediates : Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate serves as a building block for kinase inhibitors and antimicrobial agents .

Biological Activity

3-Chloro-5-(trichloromethyl)pyridine (C₆H₃Cl₄N) is a chlorinated pyridine derivative that has garnered attention for its diverse biological activities and potential applications in agriculture and medicine. This article explores the compound’s biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Chloro-5-(trichloromethyl)pyridine features a pyridine ring substituted with a chlorine atom at the third position and a trichloromethyl group at the fifth position. Its molecular weight is approximately 265.35 g/mol, and it is characterized by high lipophilicity, which suggests potential bioaccumulation in biological systems.

Biological Activities

The compound has been studied extensively for its biological activities, particularly as an insecticide and herbicide. Key findings include:

  • Inhibition of Enzymatic Pathways : Research indicates that 3-Chloro-5-(trichloromethyl)pyridine interacts with cytochrome P450 enzymes, crucial for metabolic processes in both plants and animals. This interaction can inhibit growth in target organisms by disrupting essential metabolic pathways.
  • Toxicity Studies : Toxicological assessments have shown that the compound exhibits low to moderate toxicity levels. For instance, acute toxicity studies report an LD50 greater than 5000 mg/kg in rats, indicating low oral toxicity . However, it has been noted as a slight to moderate irritant to eyes and skin .
  • Antimicrobial Properties : In laboratory studies, 3-Chloro-5-(trichloromethyl)pyridine demonstrated significant antimicrobial activity against various microorganisms. For example, complete inhibition of growth was observed in cultures inoculated with Pullularia pullulans and Candida pelliculosa when exposed to the compound at specific concentrations .

The mechanism of action of 3-Chloro-5-(trichloromethyl)pyridine primarily involves its interaction with specific molecular targets in insects. It is believed to disrupt normal neural function by acting on the nervous system, leading to paralysis and death in pests. Additionally, its ability to inhibit cytochrome P450 enzymes contributes to its effectiveness as an agrochemical.

Case Studies

Several case studies highlight the compound's efficacy in agricultural applications:

  • Insecticidal Efficacy : In controlled experiments, formulations containing 3-Chloro-5-(trichloromethyl)pyridine achieved over 90% mortality rates in house flies and American cockroaches when applied at concentrations around 500 ppm .
  • Herbicidal Activity : Field trials have demonstrated that this compound effectively controls various weed species by inhibiting their growth through metabolic disruption.

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-Chloro-5-(trichloromethyl)pyridine, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2,3-Dichloro-5-(trichloromethyl)pyridineC₆H₂Cl₅NHerbicidal; lower toxicity
2-Chloro-5-(trichloromethyl)pyridineC₆H₃Cl₄NIntermediate; moderate insecticidal activity
2,3,6-Trichloro-5-(trichloromethyl)pyridineC₆H₂Cl₆NHigher toxicity; broader spectrum of activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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